[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)
Description
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is a complex organophosphorus compound that features a unique structure with two diphenylphosphane groups connected via an ethene-1,2-diyl bridge and phenylene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various transition metals.
Properties
CAS No. |
847950-01-0 |
|---|---|
Molecular Formula |
C38H30P2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[3-[2-(3-diphenylphosphanylphenyl)ethenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C38H30P2/c1-5-17-33(18-6-1)39(34-19-7-2-8-20-34)37-25-13-15-31(29-37)27-28-32-16-14-26-38(30-32)40(35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-30H |
InChI Key |
IJOSNJRNYGBNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=CC4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Radical Generation :
- Phosphine Oxide Precursor : Use (3,1-phenylene)diphenylphosphine oxide (e.g., Ph2P(O)(C6H4-3,1-Ph) ).
- Reduction : Reduce the oxide to a phosphine radical using a photocatalyst (e.g., Ir(ppy)3) under blue LED irradiation.
Ethylene Coupling :
- React the phosphine radical with ethylene (10 atm) in the presence of a base (e.g., DBU) to form the ethene backbone.
Oxidation/Protection :
Conditions and Yields:
| Parameter | Value | Source |
|---|---|---|
| Photocatalyst | Ir(ppy)3 | |
| Ethylene Pressure | 10 atm | |
| Base | DBU (1 equiv) | |
| Yield (Analogous DPPE) | 75% (after S8 oxidation) |
Alkylation of Sodium Diphenylphosphine
This classical method, used for DPPE synthesis, could be modified by employing 1,2-dichloroethane derivatives with 3,1-phenylene substituents.
Synthetic Route:
- Dichloroethane Derivative :
- Synthesize Cl-C6H4-3,1-Ph-CH2-CH2-Ph-C6H4-3,1-Cl via Friedel-Crafts alkylation or coupling reactions.
- Reaction with Sodium Diphenylphosphine :
- Alkylate NaPPh2 with the dichloroethane derivative:
$$
2 \, \text{NaPPh2} + \text{Cl-(C6H4-3,1-Ph)-CH2-CH2-(C6H4-3,1-Ph)-Cl} \rightarrow \text{DPPE-Ph3,1} + 2 \, \text{NaCl}
$$
- Alkylate NaPPh2 with the dichloroethane derivative:
Challenges:
- Stability of Intermediate : Dichloroethane derivatives with electron-withdrawing 3,1-phenylene groups may be less reactive.
- Yield Optimization : Analogous DPPE syntheses report yields of 68–82%, but steric/electronic effects from phenylene groups could reduce efficiency.
Strain-Releasing Ring-Opening Diphosphination
Inspired by, this method leverages strained hydrocarbons (e.g., bicyclo[1.1.0]butane) for radical-mediated coupling.
Advantages:
- Mild Conditions : Reactions typically occur at room temperature under photocatalytic conditions.
- Versatility : Compatible with diverse phosphine oxides and chlorophosphines.
Reduction of Phosphine Oxide Precursors
A method from reduces phosphine oxides to diphosphines using NaAlH4/NaH. Adaptation for DPPE-Ph3,1:
Steps:
- Phosphine Oxide Synthesis :
- Prepare Ph2P(O)(C6H4-3,1-Ph) via oxidation of the corresponding phosphine.
- Reduction :
- Treat the oxide with NaAlH4/NaH in THF to yield the diphosphine.
Conditions:
| Parameter | Value | Source |
|---|---|---|
| Reducing Agent | NaAlH4/NaH | |
| Solvent | THF | |
| Temperature | −78°C to RT | |
| Yield (Analogous) | 79% (for dimethyl) |
Three-Component Radical Reactions (3CR)
As described in, 3CRs enable modular synthesis using strained hydrocarbons, phosphine oxides, and chlorophosphines.
Hypothetical Route:
- Radical Initiation :
- Irradiate Ph2P(O)(C6H4-3,1-Ph) and Ph2PCl with a photocatalyst to generate radicals.
- Strained Ethylene Addition :
- Couple radicals with ethylene or a strained ethylene analog.
Challenges:
- Radical Stability : 3,1-Phenylene groups may alter radical reactivity.
- Steric Effects : Bulky substituents could hinder coupling efficiency.
Comparative Analysis of Methods
Structural and Computational Insights
AFIR (Artificial Force Induced Reaction) calculations in suggest that ethylene radical coupling proceeds via homolytic C–P bond cleavage, forming phosphinyl radicals. For DPPE-Ph3,1, similar mechanisms apply:
- Radical Formation : Phosphinyl radicals (Ph2P·) are generated from phosphine oxides.
- Ethylene Insertion : Radicals couple with ethylene to form the ethene backbone.
- Termination : Radical recombination yields the final diphosphine.
Chemical Reactions Analysis
Types of Reactions
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism by which [Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry, but lacks the ethene-1,2-diyl and phenylene moieties.
Bis(diphenylphosphino)methane: Similar in structure but with a methylene bridge instead of an ethene-1,2-diyl bridge.
1,2-Bis(diphenylphosphino)ethane: Contains an ethane bridge, differing from the ethene-1,2-diyl bridge in the target compound.
Uniqueness
[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane) is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in forming stable metal complexes with unique reactivity profiles, distinguishing it from other similar ligands.
Biological Activity
Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane), a compound characterized by its unique phosphane structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane) can be represented by the molecular formula . The compound features a central ethylene group flanked by phenylene units and diphenylphosphane moieties, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane) typically involves the coupling of diphenylphosphine with appropriate alkyl or aryl halides under controlled conditions. This method allows for the formation of the desired phosphane structure while maintaining high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various organophosphorus compounds similar to Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane). For instance:
- Case Study 1 : Research published in PubMed Central demonstrated that derivatives of diphenylphosphine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with low toxicity towards normal cells. The study employed MTT assays to evaluate cell viability and showed that modifications in the phosphine structure could enhance anticancer activity significantly .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | MCF-7 | 7.5 | |
| Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane) | TBD | TBD | Current Study |
The proposed mechanism of action for compounds like Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane) includes:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases.
- Inhibition of Cell Proliferation : The phosphine moiety may interfere with cellular signaling pathways crucial for cancer cell growth.
Toxicological Profile
Understanding the toxicity profile of Ethene-1,2-diyldi(3,1-phenylene)bis(diphenylphosphane) is essential for its potential therapeutic applications. Preliminary assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they show reduced toxicity towards normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
